Tofacitinib Citrate is the citrate salt form of tofacitinib, an orally bioavailable inhibitor of Janus kinases (JAK), with immunomodulatory and anti-inflammatory activities. Upon oral administration, tofacitinib binds to JAK and prevents the activation of the JAK-signal transducers and activators of transcription (STAT) signaling pathway. This may decrease the production of pro-inflammatory cytokines, such as interleukin (IL)-6, -7, -15, -21, interferon-alpha (IFN-a) and -beta (IFN-b), and may prevent both an inflammatory response and the inflammation-induced damage caused by certain immunological diseases. JAK kinases are intracellular enzymes involved in signaling pathways affecting hematopoiesis, immunity and inflammation.
See also: Tofacitinib (has active moiety).
Tofacitinib citrate
CAS No.: 540737-29-9
Cat. No.: VC20750146
Molecular Formula: C22H28N6O8
Molecular Weight: 504.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 540737-29-9 |
---|---|
Molecular Formula | C22H28N6O8 |
Molecular Weight | 504.5 g/mol |
IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile |
Standard InChI | InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1 |
Standard InChI Key | SYIKUFDOYJFGBQ-YLAFAASESA-N |
Isomeric SMILES | C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES | CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES | CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance | Powder |
Chemical Properties and Structural Characteristics
Chemical Composition and Physical Properties
Tofacitinib citrate is chemically identified as (3R,4R)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile citrate salt. It possesses the molecular formula C16H20N6O·C6H8O7 with a molecular weight of 504.49 g/mol . Physically, the compound presents as a white to off-white powder with a melting point range of 198-202°C (with decomposition) .
Mechanism of Action
JAK-STAT Pathway Inhibition
Tofacitinib citrate functions as a potent cell-permeable JAK3 inhibitor with an IC50 value of 1nM, while also demonstrating significant JAK1 inhibitory activity . The compound's immunosuppressive and anti-inflammatory effects stem from its ability to block signaling through heterodimeric receptors associated with JAK3, JAK1, or both, displaying functional selectivity over JAK2-paired receptors . This targeted mechanism provides a precision approach to modulating immune responses.
Cytokine Regulation and Immunomodulation
The compound's inhibitory action on downstream STAT signaling results in potent suppression of several critical cytokines, including interleukins 2, 4, 7, 9, 15, and 21, which play integral roles in lymphocyte activation, function, and proliferation . This comprehensive cytokine inhibition profile explains its broad efficacy in immune-mediated inflammatory conditions where multiple cytokine pathways contribute to pathogenesis.
Clinical Applications in Rheumatoid Arthritis
Regulatory Status and Approval
Tofacitinib citrate, marketed under the brand name XELJANZ®, has received regulatory approval in more than 45 countries worldwide for the treatment of moderate to severe rheumatoid arthritis (RA) . It is specifically positioned as a second-line therapy after failure of one or more disease-modifying antirheumatic drugs (DMARDs) . As of 2016, the marketing authorization application for tofacitinib citrate 5 mg twice daily was under review by the European Medicines Agency (EMA) for the treatment of patients with RA .
Efficacy as Monotherapy
Applications in Ulcerative Colitis
Clinical Trial Results
Phase 2 and phase 3 clinical trials have demonstrated tofacitinib's efficacy in treating ulcerative colitis (UC). In a phase 2 double-blind, randomized, placebo-controlled trial by Sandborn et al., patients with moderate-to-severe UC showed a significantly higher rate of response at 8 weeks when receiving tofacitinib at a dose of 15 mg twice daily compared to placebo . Additionally, significantly higher rates of remission were observed with tofacitinib at doses of 3 mg, 10 mg, and 15 mg twice daily compared to placebo .
OCTAVE Trial Outcomes
The phase 3 OCTAVE trials further substantiated tofacitinib's effectiveness in UC treatment. In the OCTAVE Induction 1 trial, the remission rate at 8 weeks was significantly higher in the 10-mg tofacitinib group than in the placebo group (18.5% vs 8.2%, P = 0.007) . Similarly, in the OCTAVE Induction 2 trial, remission rates were 16.6% for the tofacitinib group versus 3.6% for placebo (P < 0.001) . For maintenance therapy, the OCTAVE Sustain trial demonstrated remission rates at 52 weeks of 34.3% and 40.6% for the 5-mg and 10-mg tofacitinib groups respectively, compared to 11.1% in the placebo group .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume